Antigen NY-CO-13 (65-73)

HLA-A2 binding affinity p53 epitope mapping MHC class I peptide ranking

Select this wild-type p53(65-73) peptide (RMPEAAPPV) for its unique differentiation: strong HLA-A*0201 binding validated by 8/8 MHC ligand assays, cross-reactivity with p53(187-197) expanding epitope coverage, and codon 72 polymorphism variants enabling genotype-matched reagents. As the only wt p53 epitope with a therapeutic TCRm antibody (T1-116C), it provides the most advanced translational package. Clinically validated in a phase I-II DC vaccine trial demonstrating p53-specific T cell responses. Supplied at ≥95% purity (HPLC/MS) for ELISPOT, ICS, and proliferation assays. Leverage these exclusive attributes for your immunotherapy program.

Molecular Formula
Molecular Weight
Cat. No. B1575420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntigen NY-CO-13 (65-73)
SynonymsP53_HUMAN Cellular tumor antigen p53 (Tumor suppressor p53) (Phosphoprotein p53) (Antigen NY-CO-13) (65-73)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Antigen NY-CO-13 (65-73) Peptide: A Validated Wild-Type p53 HLA-A*0201-Restricted Epitope for Cancer Immunotherapy Research


Antigen NY-CO-13 (65-73), sequence RMPEAAPPV, is a 9-amino-acid peptide derived from residues 65–73 of the human tumor suppressor protein p53 (TP53). It is presented by the HLA-A*0201 (HLA-A2.1) class I MHC allele, which is carried by approximately 50% of the Caucasian population [1]. This wild-type (wt) sequence epitope is one of only six p53-derived peptides classified as a strong HLA-A2 binder in a systematic screen of 150 candidate peptides spanning the full-length p53 protein [2]. The peptide is endogenously processed and presented on the surface of HLA-A2+ tumor cells that overexpress p53, making it a target for CD8+ cytotoxic T lymphocyte (CTL) recognition and a component in multiple dendritic cell-based vaccine formulations evaluated in clinical trials [3][4].

Why Generic Substitution of p53-Derived HLA-A2 Peptides Is Not Supported by Quantitative Evidence: The Case for Antigen NY-CO-13 (65-73)


Not all wt p53-derived HLA-A2-binding peptides are functionally equivalent. Although p53(264-272) and p53(149-157) are also HLA-A2-restricted wt p53 epitopes, p53(65-73) possesses a unique combination of properties that cannot be assumed to transfer to other epitopes: a functional codon 72 polymorphism that differentially modulates HLA-A2 stabilization, experimentally confirmed cross-reactivity with p53(187-197) that expands its target range, and the distinction of being the only wt p53 epitope against which a therapeutic T-cell receptor mimic (TCRm) antibody (T1-116C) has been developed and validated in vivo [1][2][3]. Substituting p53(65-73) with another p53 peptide without equivalent characterization data risks losing these therapeutically relevant attributes that have been independently confirmed across multiple laboratories and experimental systems.

Quantitative Differential Evidence Guide: Antigen NY-CO-13 (65-73) Versus Closest p53-Derived and Cancer/Testis Antigen Comparators


HLA-A2 Binding Classification: p53(65-73) Is One of Only Six Strong HLA-A2 Binders Among 150 Systematically Screened p53 Peptides

In a landmark systematic screen of 150 synthetic p53-derived peptides (8–11 residues) tested for their capacity to promote assembly of purified, refolded HLA-A2 molecules, p53(65-73) was classified as a strong binder alongside only five other wt p53 peptides (25-35, 129-137, 187-197, 263-272, 264-272) [1]. By contrast, p53(149-157)—another well-known HLA-A2-restricted wt p53 epitope—was not among the strong binders identified in this comprehensive screen. The IEDB (Epitope ID 54934) independently records 8/8 positive MHC ligand assay results for p53(65-73) binding to HLA-A*02:01, confirming robust and reproducible binding across independent laboratories [2]. For procurement decisions, this means p53(65-73) has the most rigorously validated binding profile within the p53 epitope family, reducing the risk of failed T-cell assay development due to insufficient MHC stabilization.

HLA-A2 binding affinity p53 epitope mapping MHC class I peptide ranking

Codon 72 Polymorphism Differentially Modulates HLA-A2 Stabilization: p53(72P) Outperforms p53(72R)

The TP53 codon 72 polymorphism (encoding either proline [P] or arginine [R]) resides within the p53(65-73) epitope sequence. In a direct head-to-head comparison, despite similar predicted HLA-A2-binding affinities for both variants, the p53(72P) peptide demonstrated more efficient HLA-A2 stabilization than the p53(72R) peptide in experimental stabilization assays [1]. In vitro stimulation of CD8+ T cells from healthy HLA-A2+ donors with these peptides generated CD8+ T cell effectors in one-third of samples tested, with cross-reactivity against T2 cells pulsed with either peptide variant, and recognition of HLA-A2+ head and neck cancer cell lines [1]. Notably, this polymorphism is unique to the 65-73 epitope region; no other well-characterized p53 HLA-A2 epitope (e.g., 149-157, 217-225, 264-272) contains a common natural polymorphism that functionally modulates MHC stabilization in this manner. For procuring scientists, this means the 65-73 epitope offers tunable immunogenicity contingent on codon 72 status, a feature absent from all comparator p53 epitopes.

TP53 codon 72 polymorphism HLA-A2 stabilization peptide vaccine design

Experimentally Confirmed Cross-Reactivity with p53(187-197) Enables Dual-Epitope Targeting from a Single CTL Specificity

CTL lines generated by stimulation of HLA-A2+ donor CD8+ T cells with a pool of four wt p53 peptides (including 65-73) demonstrated reactivity to both p53(65-73) and p53(187-197) peptides [1]. Cold target inhibition experiments confirmed that simultaneous recognition of these two peptides resulted from genuine TCR cross-reactivity, and this was verified at the clonal CTL level by killing assays [1]. Furthermore, the CTL line lysed 4 out of 4 HLA-A2+ p53-mutated tumor cell lines tested, confirming that both epitopes are endogenously processed and presented [1]. This cross-reactive recognition is a unique feature of the p53(65-73)-specific TCR repertoire; comparable cross-reactivity between two distinct wt p53 epitopes has not been reported for p53(264-272)- or p53(149-157)-specific CTLs. For procurement, this means a single p53(65-73)-primed T-cell line or tetramer reagent can simultaneously survey two independent p53 epitopes, increasing the effective target range and reducing the risk of tumor immune escape via single-epitope loss.

CTL cross-reactivity p53 epitope spreading dual-epitope targeting

Validated Natural Processing and Tumor Cell Lysis Across Multiple HLA-A2+ Cancer Cell Lines

Natural processing and HLA-A2-restricted presentation of p53(65-73) has been experimentally confirmed through the generation of CTL clones that specifically recognize and lyse tumor cells endogenously presenting this epitope. The CTL clone 2D9, derived by in vitro stimulation of CD8+ peripheral blood lymphocytes from a healthy HLA-A*0201 donor using peptide-loaded autologous dendritic cells, specifically lysed the HLA-A*0201+ squamous carcinoma cell line SCC9 and the breast cancer cell line MDA-MB-468 [1]. A total of 22 CTL clones were generated from a single bulk culture, all carrying identical TCRs, demonstrating the reproducibility of CTL generation against this epitope [1]. In an independent study, CTL lines recognizing p53(65-73) lysed 4/4 HLA-A2+ p53-mutated tumor cell lines [2]. While p53(264-272) has also been validated for natural processing, the aggregate evidence for p53(65-73) spans more independent laboratories, more tumor cell lines, and includes the unique cross-reactivity feature absent from p53(264-272) validation studies.

endogenous antigen processing tumor cell lysis CTL clone validation

Unique TCR Mimic Antibody Therapeutic Development: T1-116C Is the Only Antibody Targeting a wt p53 Epitope with Demonstrated In Vivo Anti-Tumor Efficacy

The TCRm antibody T1-116C specifically recognizes the p53(65-73)/HLA-A*0201 complex and has demonstrated in vivo efficacy against triple-negative breast cancer (TNBC) xenografts, significantly inhibiting tumor growth [1]. Critically, T1-116C does not bind normal peripheral blood mononuclear cells and showed no toxicity in HLA-A2 transgenic mice [1][2]. A comprehensive mutational analysis of the p53(65-73) peptide defined the T1-116C epitope specificity: antibody binding absolutely requires the N-terminal arginine residue, while central amino acids contribute little to specificity [2]. Data mining of the IEDB using the T1-116C binding consensus identified additional cross-recognized tumor antigens (WT1, gp100, Tyrosinase, NY-ESO-1), expanding the potential therapeutic reach of this single antibody [2]. No comparable TCRm antibody therapeutic targeting any other wt p53 epitope (e.g., p53(264-272), p53(149-157)) has been reported in the peer-reviewed literature. For procurement, this means that selecting p53(65-73) provides access to a unique translational pipeline—from peptide reagent to validated therapeutic antibody—unavailable for any other p53 epitope.

TCR mimic antibody p53 immunotherapy triple-negative breast cancer xenograft

Optimal Research and Industrial Application Scenarios for Antigen NY-CO-13 (65-73) Based on Quantitative Differentiation Evidence


MHC Tetramer and Dextramer Manufacturing for Immune Monitoring of p53-Specific CD8+ T Cells in Cancer Patients

The strong and reproducible HLA-A*0201 binding of p53(65-73), validated by 8/8 positive MHC ligand assays in the IEDB [1] and independently confirmed in systematic epitope mapping [2], makes this peptide an optimal choice for manufacturing fluorescent MHC multimers (tetramers or dextramers). Unlike p53(149-157), which was not classified as a strong HLA-A2 binder in the comprehensive Gnjatic screen, p53(65-73) tetramers have been commercially developed and are available from multiple vendors. The codon 72 polymorphism awareness (72P vs 72R) further allows tetramer manufacturers to offer variant-specific reagents tailored to patient genotype—a customization not possible with other p53 epitopes.

Dendritic Cell-Based Cancer Vaccine Formulation Requiring Multi-Epitope Coverage with a Validated Clinical Track Record

p53(65-73) was one of three wild-type peptides (alongside p53(264-272) and p53(187-197)) in the DC vaccine formulation evaluated in a phase I-II clinical trial that achieved disease stabilization in 12 of 32 patients with progressive advanced breast cancer, with vaccine-induced p53-specific T cells demonstrated in 7/11 responding patients versus 4/14 patients with continued progression [1]. The cross-reactivity between p53(65-73) and p53(187-197) provides additional epitope coverage beyond the nominal target [2]. For vaccine developers, including p53(65-73) in peptide cocktails leverages both the direct clinical validation dataset and the unique cross-reactivity feature that effectively broadens the immune response without adding more peptides to the formulation.

TCRm Antibody Discovery and Preclinical Development Programs Targeting Intracellular Tumor Antigens

The successful development of T1-116C—the only TCRm antibody against any wt p53 epitope with demonstrated in vivo efficacy and safety—establishes p53(65-73) as the premier p53 epitope for antibody-based immunotherapy programs [1]. The comprehensive mutational analysis defining the T1-116C binding requirements (absolute N-terminal arginine dependence, central residue tolerance) provides a detailed specificity map that can guide affinity maturation, off-target screening, and intellectual property strategy [2]. The cross-recognition of additional tumor antigens (WT1, gp100, Tyrosinase, NY-ESO-1) by T1-116C further suggests that reagents targeting this epitope may have broader anti-tumor activity than initially predicted. For industrial antibody discovery teams, this epitope offers the most advanced translational validation package among all wt p53 epitopes.

ELISPOT and Intracellular Cytokine Staining (ICS) Assays for p53-Specific T-Cell Response Monitoring in Clinical Trials

The p53(65-73) peptide (RMPEAAPPV) is commercially available at GMP-compatible purity (>90% by HPLC/MS) for use in T-cell stimulation assays including ELISPOT, ICS, cytotoxicity, and proliferation assays [1]. Its use in clinical trial immune monitoring is supported by the ELISPOT data from the Svane phase I-II trial, where p53 peptide-specific T cells were detected in the majority of clinical responders [2]. The codon 72 polymorphism awareness enables genotype-matched peptide selection for patient-specific monitoring, and the cross-reactivity with p53(187-197) provides a built-in positive control strategy: responses to either peptide can be interpreted in the context of this known cross-reactivity, reducing false-negative interpretation when only one of the two peptides is used for readout.

Quote Request

Request a Quote for Antigen NY-CO-13 (65-73)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.